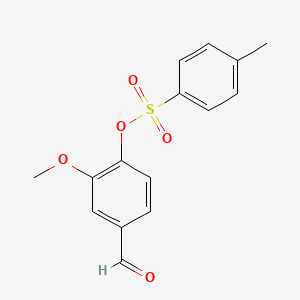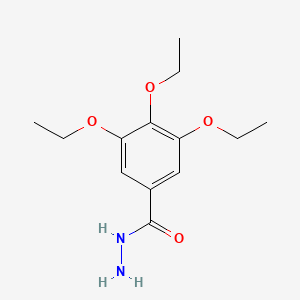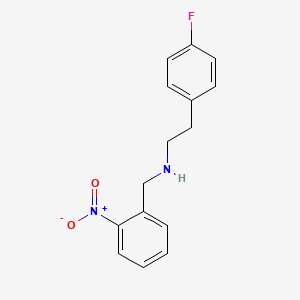
2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-N-(2-nitrobenzyl)ethanamine, also known as 4-Fluoronitrobenzeneethanamine (4-FNE), is a novel synthetic drug that has been studied for its potential therapeutic applications. 4-FNE was first synthesized in the early 2000s and has since been studied for its potential use in the treatment of various diseases and disorders.
科学的研究の応用
4-FNE has been studied for its potential therapeutic applications in the treatment of various diseases and disorders. In particular, it has been studied for its potential to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. In addition, it has been studied for its potential to reduce inflammation and for its neuroprotective effects.
作用機序
The mechanism of action of 4-FNE is not yet fully understood. However, it is believed that 4-FNE works by inhibiting the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. These enzymes are involved in the metabolism of various drugs and hormones, and thus, their inhibition can lead to an increase in the levels of these drugs and hormones. In addition, 4-FNE has been shown to reduce inflammation and to have neuroprotective effects.
Biochemical and Physiological Effects
4-FNE has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. In addition, it has been shown to reduce inflammation and to have neuroprotective effects. It has also been shown to increase the levels of certain hormones and neurotransmitters, such as serotonin and dopamine.
実験室実験の利点と制限
The advantages of using 4-FNE in lab experiments include its low cost and ease of synthesis. Additionally, it has been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for studying various diseases and disorders. However, there are some limitations to using 4-FNE in lab experiments. For example, it has been shown to have a relatively short half-life, which can make it difficult to study its effects over a long period of time. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to study its effects in detail.
将来の方向性
There are a variety of possible future directions for the study of 4-FNE. For example, further research could be done to better understand its mechanism of action and to identify possible therapeutic applications. Additionally, research could be done to determine the optimal dosage for its use in lab experiments and to develop more efficient synthesis methods. Finally, research could be done to identify possible side effects and to determine the long-term effects of 4-FNE.
合成法
4-FNE can be synthesized in a two-step process. First, 2-nitrobenzyl alcohol is reacted with 4-fluorophenylmagnesium bromide in the presence of anhydrous potassium carbonate to form 4-fluoronitrobenzeneethanamine. The second step involves the reduction of the nitro group to an amino group, which can be achieved by treating the 4-fluoronitrobenzeneethanamine with sodium borohydride.
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[(2-nitrophenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-14-7-5-12(6-8-14)9-10-17-11-13-3-1-2-4-15(13)18(19)20/h1-8,17H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVPRVIQHQQGAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366326 |
Source


|
| Record name | 2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine | |
CAS RN |
355816-87-4 |
Source


|
| Record name | 2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

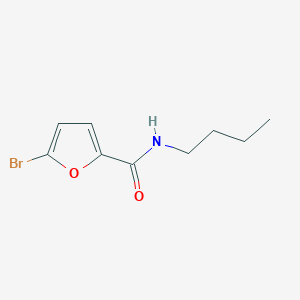
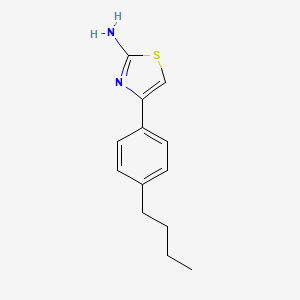
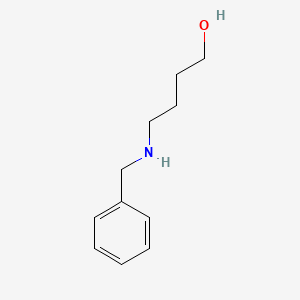

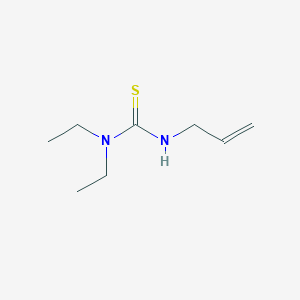

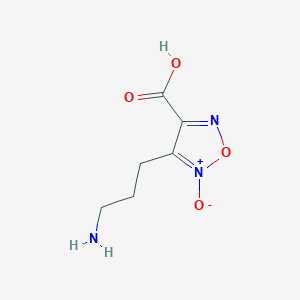

![N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B1332775.png)
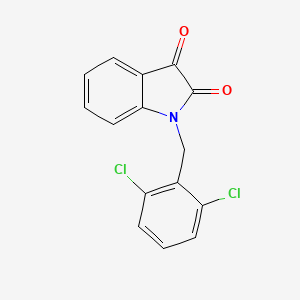
![[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine](/img/structure/B1332785.png)

